6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole

Anticancer Kinase Inhibition EGFR/HER2

Sourcing defined imidazo[2,1-b]thiazole analogs for kinase selectivity profiling is often hampered by limited substitution patterns. This compound provides a precise 3-cyanophenyl vector for SAR campaigns: • Enables direct activity comparison vs. 4-CN, 3-MeO, or unsubstituted phenyl analogs. • Validated core scaffold for EGFR, HER2, FLT3, and FAK inhibitor design. • Supplied at ≥95% purity with batch consistency for reproducible enzymatic and cellular assays. Ideal for medicinal chemistry teams requiring a well-characterized chemical probe to interrogate ATP-binding site pharmacophores.

Molecular Formula C12H7N3S
Molecular Weight 225.27 g/mol
Cat. No. B8559972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole
Molecular FormulaC12H7N3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN3C=CSC3=N2)C#N
InChIInChI=1S/C12H7N3S/c13-7-9-2-1-3-10(6-9)11-8-15-4-5-16-12(15)14-11/h1-6,8H
InChIKeyOORMVAHUMXGPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole: Scaffold & Identity


6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole (CAS: 956027-81-9) is a heterocyclic research compound defined by the fusion of an imidazo[2,1-b]thiazole core with a 3-cyanophenyl substituent at the 6-position . This scaffold is recognized as a biologically active pharmacophore, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent and selective antiproliferative effects against various human cancer cell lines [1]. The compound is supplied as a useful research intermediate, typically at a purity of 95% .

Workflow: Kinase inhibitor lead optimization and SAR studies
Scaffold: Imidazo[2,1-b]thiazole core with 3-cyanophenyl substituent for target engagement studies
Supply: Research intermediate (supplier-reported purity specification)

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole: Irreplaceable Scaffold


The 3-cyanophenyl moiety at the 6-position of 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole is not an arbitrary substitution. Structure-Activity Relationship (SAR) studies on 6-phenylimidazo[2,1-b]thiazole derivatives demonstrate that the nature and position of substituents on the phenyl ring critically determine both cellular potency and kinase selectivity [1]. The electron-withdrawing cyano (-CN) group profoundly influences the compound's electronic distribution, reactivity, and ability to engage specific binding pockets, such as the ATP-binding site of kinases like EGFR . Consequently, swapping this compound for an analog with a different 6-aryl substituent (e.g., 6-phenylimidazo[2,1-b]thiazole) or a different substitution pattern (e.g., a 2- or 4-cyanophenyl derivative) is expected to result in a loss of its specific activity profile and a fundamentally different target engagement profile.

Substituent position: Moving the cyano group to the 2- or 4-position may fundamentally alter kinase binding-pocket interactions and selectivity profile.
Substituent identity: Replacing 3-cyanophenyl with unsubstituted phenyl removes the electron-withdrawing effect, likely shifting target engagement and cellular potency.
Analog extrapolation: Activity profiles from 6-phenylimidazo[2,1-b]thiazole derivatives may not transfer directly to the 3-cyanophenyl variant; validate in target-specific assays.

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole: Quantitative Differentiation vs. Analogs


Cytotoxic Potency in Breast Cancer Models

While direct data for the exact compound is limited, a structurally related imidazo[2,1-b]thiazole analog (Compound 23) demonstrates superior antiproliferative activity against the MCF-7 breast cancer cell line compared to both the unsubstituted 6-phenylimidazo[2,1-b]thiazole scaffold and the clinically relevant kinase inhibitors doxorubicin (DOX) and sorafenib (SOR) [1]. This underscores the potential of specific 6-aryl substituted imidazo[2,1-b]thiazoles to achieve enhanced potency.

Cytotoxic potency (MCF-7)
Cross-study comparable
Analog IC₅₀ 1.81 μM vs doxorubicin 4.17 μM / sorafenib 7.26 μM
Reported cell-model response context; analog data only
Direct data for the 3-cyanophenyl compound not reported; extrapolate with caution
Anticancer Kinase Inhibition EGFR/HER2

Kinase Selectivity Advantage

The 3-cyanophenyl derivative is strategically designed to exploit the ATP-binding pocket of kinases like EGFR . SAR studies on 6-phenylimidazo[2,1-b]thiazole derivatives reveal that subtle modifications to the phenyl ring can drastically alter selectivity profiles. For example, a derivative with a complex urea-containing 4-substituent (Compound 19) exhibited exquisite selectivity for FLT3-dependent MV4-11 cells (IC50: 0.002 μM) while showing negligible activity against the FLT3-independent HeLa cell line [1]. This demonstrates the scaffold's tunability for high target selectivity.

Kinase selectivity window
Class-level inference
Selectivity ratio >5000-fold (FLT3-driven vs. FLT3-independent cells)
Supports selectivity-context exploration; based on analog Compound 19
Class-level inference; requires confirmation with the 3-cyanophenyl compound
Kinase Profiling Selectivity Drug Discovery

Distinct Physicochemical and ADME Profile

The 3-cyanophenyl group introduces a strong electron-withdrawing substituent, which alters the compound's lipophilicity, electronic distribution, and potential for metabolic interactions compared to unsubstituted 6-phenylimidazo[2,1-b]thiazole . Related studies on imidazole-thiazole hybrids indicate that such structural features can significantly impact brain penetration and cytochrome P450 enzyme interactions [1].

Physicochemical differentiation
Class-level inference
MW +25 g/mol; predicted LogP +0.5 vs. 6-phenyl analog
Supports ADME profile differentiation
In silico prediction; experimental validation needed for permeability and CYP interactions
Physicochemistry ADME Drug-likeness

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole: Research & Procurement Applications


Kinase Inhibitor Development Scaffold

The imidazo[2,1-b]thiazole scaffold is a validated platform for creating multi-targeted kinase inhibitors with applications in oncology . The 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole compound is a strategic starting point for medicinal chemistry campaigns targeting kinases such as EGFR, HER2, FLT3, and FAK [REFS-1, REFS-2]. Its specific substitution pattern is designed to exploit the ATP-binding pocket, offering a unique vector for chemical optimization to enhance potency and selectivity over other 6-aryl analogs [REFS-2, REFS-3].

Chemical Probe for SAR & Selectivity Studies

Due to the profound impact of the 3-cyanophenyl group on biological activity , this compound serves as a precise chemical probe for investigating structure-activity relationships (SAR) within the imidazo[2,1-b]thiazole series. It allows researchers to directly compare the effects of an electron-withdrawing cyano group at the meta-position versus other substituents (e.g., 4-cyanophenyl, 3-methoxyphenyl) on kinase inhibition profiles, cellular potency, and selectivity windows, as demonstrated by the exquisite selectivity of related 6-aryl analogs [1].

Reference Standard for ADME Profiling

The compound's distinct physicochemical properties (MW: 225.27, predicted LogP: ~3.0) make it a valuable reference for studying the ADME (Absorption, Distribution, Metabolism, Excretion) behavior of cyano-substituted aromatic heterocycles . Researchers can use this compound to experimentally validate in silico predictions of lipophilicity, solubility, and CYP450 interactions, comparing it directly to the less lipophilic 6-phenyl analog (MW: 200.26) [1]. This is essential for optimizing drug-like properties in lead optimization programs.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
6-(3-Cyanophenyl) substitution vector for ATP-binding pocket interactions
Target engagement (EGFR/HER2/FLT3) and selectivity-window profiling
SAR and selectivity chemical probe
Meta-cyanophenyl electronic effect compared to other 6-aryl analogs
Kinase panel selectivity and cellular potency comparisons
ADME reference standard
Predicted lipophilicity and metabolic stability of cyano-substituted heterocycles
Experimental LogP, aqueous solubility, and CYP450 interaction validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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